molecular formula C23H16ClN5O2 B2892546 N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide CAS No. 2380193-28-0

N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide

Cat. No. B2892546
CAS RN: 2380193-28-0
M. Wt: 429.86
InChI Key: RUTXPLAJGWIZLQ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is a compound that belongs to a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amines . These compounds have been synthesized and screened for their antitubercular, anti-HIV, and antibacterial activity . This specific compound has shown potent activity against E. coli, P. aeruginosa, and S. epidermidis .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound, like other triazole compounds, contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution reactions . The starting material undergoes a reaction with different aryl amines to produce the final compound .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds in the same series have shown antimicrobial, antitubercular, and anti-HIV activities . They have shown potent activity against certain bacteria, suggesting they may act by inhibiting bacterial growth .

Future Directions

The future directions for this compound could involve further optimization and development into new antitubercular and anti-HIV agents . Given its potent activity against certain bacteria, it could also be explored for its potential as an antibacterial agent .

properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-oxo-2-phenyl-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c24-16-10-12-17(13-11-16)25-20(30)14-28-19-9-5-4-8-18(19)22-26-21(27-29(22)23(28)31)15-6-2-1-3-7-15/h1-3,6-7,10-13,18-19,21-22,26-27H,4-5,8-9,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLDZJTWKDROCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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